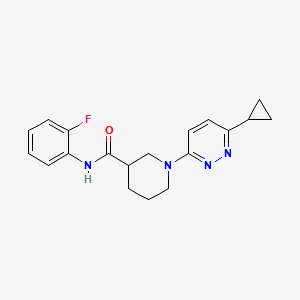

1-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O/c20-15-5-1-2-6-17(15)21-19(25)14-4-3-11-24(12-14)18-10-9-16(22-23-18)13-7-8-13/h1-2,5-6,9-10,13-14H,3-4,7-8,11-12H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYDTHCUFYHDRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)C3CC3)C(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base.

Formation of the piperidine ring: This can be synthesized through various methods, including reductive amination or cyclization reactions.

Coupling of the fluorophenyl group: This step usually involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperidine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound shares structural motifs with several fentanyl analogues and piperidine derivatives documented in legislative texts (e.g., Iowa Code amendments and Senate Bill 111). Key comparisons include:

Table 1: Structural Comparison with Analogues

Key Observations:

Pharmacological and Binding Data (Hypothetical Analysis)

While direct studies on the target compound are scarce, inferences can be drawn from structurally related compounds:

Table 2: Hypothetical Pharmacokinetic Comparison

Key Findings:

- Lipophilicity : The cyclopropyl group may enhance blood-brain barrier penetration compared to methoxy or acrylamide substituents.

- Receptor Affinity: Fluorophenyl-containing analogues like ortho-fluorofentanyl exhibit high µ-opioid receptor affinity, but the pyridazine core in the target compound could shift selectivity toward non-opioid targets (e.g., sigma receptors) .

Research and Regulatory Considerations

- Synthetic Accessibility : The compound’s synthesis likely follows routes similar to fentanyl analogues, leveraging piperidine carboxamide coupling and pyridazine cyclopropanation .

- Regulatory Status: Legislative documents highlight ongoing efforts to address nomenclature ambiguities for fluorophenyl-piperidine derivatives, underscoring the need for precise chemical identification .

Biological Activity

The compound 1-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperidine-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 341.39 g/mol. The structure features a piperidine ring, a pyridazine moiety, and a fluorophenyl group, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including those with pyridazine substituents, exhibit significant antimicrobial properties. For instance, compounds structurally related to our target compound have shown effectiveness against resistant strains of Candida auris, with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL .

| Compound | MIC (μg/mL) | MFC (μg/mL) | Target Pathogen |

|---|---|---|---|

| pta1 | 0.24 | 0.97 | C. auris |

| pta2 | 0.50 | 1.50 | C. auris |

| pta3 | 0.97 | 3.90 | C. auris |

These findings suggest that the presence of the cyclopropylpyridazine moiety enhances antimicrobial efficacy, potentially through mechanisms that disrupt cellular membranes and induce apoptosis in fungal cells.

Anticancer Activity

Compounds containing piperidine and pyridazine structures have also demonstrated anticancer properties. Research has shown that similar derivatives can induce apoptosis in various cancer cell lines by activating specific signaling pathways. The ability to target cancer cells while sparing normal cells is a crucial aspect of developing effective anticancer therapies.

The biological activity of This compound is hypothesized to involve several mechanisms:

- Membrane Disruption : The compound may disrupt the integrity of microbial cell membranes, leading to cell lysis.

- Apoptosis Induction : It is suggested that the compound can activate apoptotic pathways in both fungal and cancer cells, promoting programmed cell death.

- Cell Cycle Arrest : Studies indicate that similar piperidine derivatives can cause cell cycle arrest at various phases, particularly the S-phase, which is critical for DNA synthesis .

Case Studies

A notable study explored the efficacy of piperidine-based derivatives against multidrug-resistant Candida auris. The results demonstrated not only antimicrobial activity but also a favorable safety profile compared to conventional antifungals . The study utilized various assays, including cell viability tests and fluorescence microscopy, to confirm the mode of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.